molecular formula C₃₁H₂₄F₃NO₃ B560156 Umbralisib CAS No. 1532533-67-7

Umbralisib

Número de catálogo B560156
Número CAS: 1532533-67-7
Peso molecular: 571.56
Clave InChI: IUVCFHHAEHNCFT-INIZCTEOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Molecular Structure Analysis

Umbralisib has a unique chemical structure that allows for once-daily dosing . It is a novel dual inhibitor of PI3Kδ and casein kinase-1ε (CK1ε), with no known clinically relevant drug-drug interactions .


Physical And Chemical Properties Analysis

Umbralisib has a molecular formula of C31H24F3N5O3 and a molecular weight of 571.56 g/mol . It is recommended to be stored at -20°C for long term storage .

Aplicaciones Científicas De Investigación

  • Treatment of Chronic Lymphocytic Leukemia and Lymphoma : Umbralisib has demonstrated safety and preliminary activity in patients with relapsed or refractory hematological malignancies, including chronic lymphocytic leukemia, small lymphocytic lymphoma, B-cell and T-cell non-Hodgkin lymphoma, and Hodgkin's lymphoma. It showed distinct safety profiles from other PI3Kδ inhibitors with fewer autoimmune-like toxicities (Burris et al., 2018).

  • First Approval for Specific Lymphomas : In 2021, umbralisib received approval in the USA for the treatment of adults with relapsed or refractory marginal zone lymphoma and relapsed or refractory follicular lymphoma, particularly in cases where multiple prior systemic therapies have been administered (Dhillon & Keam, 2021).

  • Pharmacokinetics and Interaction Studies : Research includes developing methods for quantitative analysis of umbralisib in biological samples, like in a study exploring the impact of sophocarpine on its pharmacokinetics (Weng et al., 2022).

  • Clinical Trials for Non-Hodgkin Lymphoma : Umbralisib has shown clinical activity in patients with relapsed or refractory indolent non-Hodgkin lymphoma, with a favorable safety profile and a low incidence of immune-mediated toxicities (Zinzani et al., 2020).

  • Combination Therapies : Studies have also explored the effectiveness of umbralisib in combination with other drugs, like ublituximab, in treating chronic lymphocytic leukemia (Gribben et al., 2020).

  • Safety Profiles and Adverse Effects : While umbralisib has generally shown a good safety profile, it's important to monitor for specific adverse effects like immune-mediated colitis, particularly at therapeutic doses (Bajaj et al., 2021).

Safety And Hazards

The most common side effects of Umbralisib include increased creatinine, diarrhea-colitis, fatigue, nausea, neutropenia, transaminase elevation, musculoskeletal pain, anemia, thrombocytopenia, upper respiratory tract infection, vomiting, abdominal pain, decreased appetite, and rash . Serious neutropenia has occurred in patients taking umbralisib . Umbralisib may cause fetal harm and pregnancy should be avoided .

Propiedades

IUPAC Name

2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24F3N5O3/c1-15(2)41-24-9-7-18(12-22(24)34)27-26-30(35)36-14-37-31(26)39(38-27)16(3)29-25(17-5-4-6-19(32)11-17)28(40)21-13-20(33)8-10-23(21)42-29/h4-16H,1-3H3,(H2,35,36,37)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVCFHHAEHNCFT-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC(C)C)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24F3N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601337137
Record name Umbralisib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601337137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

571.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

~100 mg/ml
Record name Umbralisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14989
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The PI3K pathway is a deregulated in malignancies, leading to the overexpression of p110 isoforms (p110α, p110β, p110δ, p110γ) that induces malignant transformation in cells. Umbralisib inhibits several protein kinases, including PI3Kδ and casein kinase CK1ε. PI3Kδ is expressed in both healthy cells and malignant B-cells. CK1ε is believed to be involved in the pathogenesis of malignant cells, including lymphomas. This results in reduced progression of relapsed or refractory lymphoma. In biochemical assays, umbralisib inhibited a mutated form of ABL1. In vitro, umbralisib inhibits malignant cell proliferation, CXCL12-mediated cell adhesion, and CCL19-mediated cell migration.
Record name Umbralisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14989
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Umbralisib

CAS RN

1532533-67-7
Record name Umbralisib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1532533677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Umbralisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14989
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Umbralisib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601337137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UMBRALISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38073MQB2A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

139-142
Record name Umbralisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14989
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Citations

For This Compound
1,740
Citations
S Dhillon, SJ Keam - Drugs, 2021 - Springer
… of umbralisib leading … umbralisib did not affect the pharmacokinetics of umbralisib to a clinically significant extent [4]. No studies have assessed the effect of coadministering umbralisib …
Number of citations: 34 link.springer.com
JC Barrientos - The Lancet Oncology, 2018 - thelancet.com
… This modest clinical activity warrants further exploration of umbralisib in combination … The clinical activity and safety reported with umbralisib in this study is encouraging. Ongoing …
Number of citations: 5 www.thelancet.com
HA Burris, IW Flinn, MR Patel, TS Fenske… - The Lancet …, 2018 - thelancet.com
… and treated 90 patients with umbralisib. The median duration of … at least possibly related to umbralisib occurred in seven patients… had an objective response to treatment with umbralisib. …
Number of citations: 209 www.thelancet.com
AR Mato, N Ghosh, SJ Schuster… - Blood, The Journal …, 2021 - ashpublications.org
… Umbralisib is unique in that it is not metabolized through the … with lymphoid malignancies treated with umbralisib in the r/r … single-arm trial of umbralisib monotherapy in CLL patients who …
Number of citations: 44 ashpublications.org
MS Davids, IW Flinn, AR Mato, OA O'Connor… - Blood, 2017 - Elsevier
… of umbralisib compared to other PI3Kδ inhibitors. Here, we present an integrated safety analysis for pts dosed with umbralisib … 1 or 2 studies containing umbralisib. All studies shared …
Number of citations: 15 www.sciencedirect.com
NH Fowler, F Samaniego, W Jurczak… - Journal of Clinical …, 2021 - ncbi.nlm.nih.gov
… Therefore, improved isoform selectivity by umbralisib plus inhibition of … , umbralisib showed activity in patients with a number of R/R hematologic malignancies, and 800 mg umbralisib (…
Number of citations: 116 www.ncbi.nlm.nih.gov
K Maharaj, JJ Powers, A Achille… - Blood …, 2020 - ashpublications.org
… of idelalisib, duvelisib, and umbralisib on regulatory T cells (… PI3K inhibitors; only umbralisib treatment sustained normal … and function were preserved in umbralisib-treated CLL-bearing …
Number of citations: 54 ashpublications.org
PL Zinzani, F Samaniego, W Jurczak, N Ghosh… - Blood, 2020 - Elsevier
… the safety and efficacy of umbralisib in previously treated NHL patients … (MZL) demonstrated that umbralisib was active with a … of the iNHL population treated with single agent umbralisib. …
Number of citations: 16 www.sciencedirect.com
M Lunning, J Vose, L Nastoupil… - Blood, The Journal …, 2019 - ashpublications.org
… umbralisib, such as umbralisib plus ibrutinib, umbralisib plus obinutuzumab and chlorambucil, and ublituximab plus umbralisib … and single-agent umbralisib, and the synergistic activity …
Number of citations: 86 ashpublications.org
MS Davids, OA O'Connor, W Jurczak… - Blood …, 2021 - ashpublications.org
… Umbralisib is a dual inhibitor of PI3Kδ and casein kinase-1ε (CK1ε). This study analyzed … 2 dose of umbralisib 800 mg or higher once daily. At data cutoff, median duration of umbralisib …
Number of citations: 14 ashpublications.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.